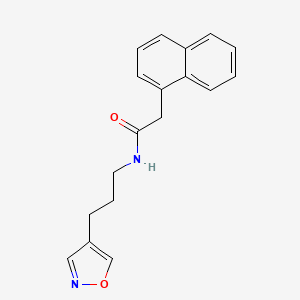N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide
CAS No.: 1904132-71-3
Cat. No.: VC4135830
Molecular Formula: C18H18N2O2
Molecular Weight: 294.354
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1904132-71-3 |
|---|---|
| Molecular Formula | C18H18N2O2 |
| Molecular Weight | 294.354 |
| IUPAC Name | 2-naphthalen-1-yl-N-[3-(1,2-oxazol-4-yl)propyl]acetamide |
| Standard InChI | InChI=1S/C18H18N2O2/c21-18(19-10-4-5-14-12-20-22-13-14)11-16-8-3-7-15-6-1-2-9-17(15)16/h1-3,6-9,12-13H,4-5,10-11H2,(H,19,21) |
| Standard InChI Key | LEIMVFHXNCITSA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCC3=CON=C3 |
Introduction
N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an isoxazole moiety, which is known for various pharmacological properties, and a naphthalene group, which may contribute to its lipophilicity and biological interactions.
Molecular Formula and Weight
-
Molecular Formula: C_{21}H_{22}N_{2}O
-
Molecular Weight: 334.42 g/mol
Structural Representation
The compound can be represented structurally as follows:
textO || N-(3-(isoxazol-4-yl)propyl)-C-CO-N | C10H7
IUPAC Name
The IUPAC name for this compound is N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide.
Synthesis
The synthesis of N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route can be summarized as follows:
-
Formation of Isoxazole: The isoxazole ring can be synthesized through the reaction of appropriate aldehydes with hydroxylamine followed by cyclization.
-
Alkylation: The isoxazole derivative is then alkylated with a propyl halide to introduce the propyl chain.
-
Acetamide Formation: Finally, the naphthalene derivative is coupled with the alkylated isoxazole to form the final acetamide product.
Pharmacological Potential
Research indicates that compounds containing isoxazole and naphthalene moieties exhibit various biological activities, including:
-
Anti-inflammatory Properties: Studies suggest that similar compounds may act as inhibitors of inflammatory pathways.
-
Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation, potentially through mechanisms involving apoptosis induction.
Molecular Docking Studies
In silico molecular docking studies have been conducted to evaluate the binding affinity of N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide to various biological targets, including enzymes involved in inflammatory processes.
Comparison with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide | 334.42 | Anti-inflammatory, Anticancer |
| Similar Compound A | 320.30 | Anticancer |
| Similar Compound B | 350.50 | Anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume